molecular formula C6H4N2O3 B1589024 Furo[3,2-d]pyrimidine-2,4-diol CAS No. 956034-06-3

Furo[3,2-d]pyrimidine-2,4-diol

Cat. No. B1589024
M. Wt: 152.11 g/mol
InChI Key: UEICIOHAOMRQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound with the molecular formula C6H4N2O3 . It is a type of pyrimidine compound, which are known for their diverse biological potential .


Synthesis Analysis

The synthesis of furo[3,2-d]pyrimidine derivatives has been reported in various studies. For instance, one method involves the thermally initiated transformation of substituted 2-aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octanes in DMSO at 100 °C .


Molecular Structure Analysis

The molecular structure of Furo[3,2-d]pyrimidine-2,4-diol consists of a pyrimidine ring fused with a furan ring . The molecular weight is 152.108 Da, and it has a density of 1.461g/cm3 .


Chemical Reactions Analysis

Furo[3,2-d]pyrimidine-2,4-diol and its derivatives have been found to undergo various chemical reactions. For example, functionalized cyclopropanes can be rearranged thermally to form furo[3,2-d]pyrimidines .

Scientific Research Applications

Synthesis and Chemical Properties

  • Furo[3,2-d]pyrimidine-2,4-diol derivatives can be synthesized efficiently under catalyst-free conditions, making them accessible for various applications in chemical research (Li & Zhang, 2017).
  • The reaction of pyrimidine-4,6-diol with nitroolefins in water at 90°C produces furo[2,3-d]pyrimidine derivatives, highlighting a simple and cost-effective method for their production (Li & Zhang, 2017).

Antitumor Activity

  • Furo[3,2-d]pyrimidine derivatives have demonstrated promising antitumor activity. This includes amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines, which showed pronounced antitumor effects in vitro (Sirakanyan et al., 2019).
  • Other research has shown that the antitumor activity of furo[3,2-d]pyrimidine derivatives may depend on the nature of the amine fragments, as revealed in a study of structure–activity relationships (Sirakanyan et al., 2019).

Application in Heterocyclic Chemistry

  • Furo[3,2-d]pyrimidine-2,4-diol and its derivatives are used in the synthesis of various heterocyclic compounds, which are integral in medicinal chemistry and drug development (De Coen et al., 2015).
  • The versatility of these compounds is highlighted by their use in the synthesis of novel heterocyclic systems such as furo[2–e]imidazo[1,2-c]pyrimidine and furo[2,3-e]pyrimido[1,2-c]pyrimidine (Sirakanyan et al., 2019).

Pharmacological Research

  • Furo[3,2-d]pyrimidine derivatives have been studied for their potential in pharmacological applications, particularly as inhibitors of specific enzymes, showing promise in the development of new drugs (Gangjee et al., 2010).
  • Their ability to inhibit various enzymes makes them valuable for research in developing treatments for diseases such as cancer and other conditions (Gangjee et al., 2010).

Future Directions

Furo[3,2-d]pyrimidine-2,4-diol and its derivatives have shown promising anticancer activity . Future research could focus on developing more potent and efficacious anticancer drugs with this pyrimidine scaffold .

properties

IUPAC Name

1H-furo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEICIOHAOMRQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468642
Record name Furo[3,2-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-d]pyrimidine-2,4-diol

CAS RN

956034-06-3
Record name Furo[3,2-d]pyrimidine-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[3,2-d]pyrimidine-2,4-diol
Reactant of Route 2
Reactant of Route 2
Furo[3,2-d]pyrimidine-2,4-diol
Reactant of Route 3
Furo[3,2-d]pyrimidine-2,4-diol
Reactant of Route 4
Reactant of Route 4
Furo[3,2-d]pyrimidine-2,4-diol
Reactant of Route 5
Furo[3,2-d]pyrimidine-2,4-diol
Reactant of Route 6
Reactant of Route 6
Furo[3,2-d]pyrimidine-2,4-diol

Citations

For This Compound
1
Citations
TP Heffron, BQ Wei, A Olivero, ST Staben… - Journal of medicinal …, 2011 - ACS Publications
Of the four class I phosphoinositide 3-kinase (PI3K) isoforms, PI3Kα has justly received the most attention for its potential in cancer therapy. Herein we report our successful approaches …
Number of citations: 78 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.